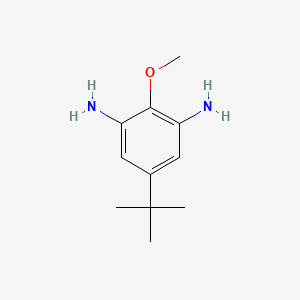

4-tert-Butyl-2,6-diaminoanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methoxybenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-11(2,3)7-5-8(12)10(14-4)9(13)6-7/h5-6H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOPSILBEXNRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400320 | |

| Record name | 4-tert-Butyl-2,6-diaminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473269-70-4 | |

| Record name | 4-tert-Butyl-2,6-diaminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butyl-2,6-diaminoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butyl-2,6-diaminoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization methods for 4-tert-Butyl-2,6-diaminoanisole. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this guide furnishes detailed, generalized protocols based on established chemical principles for the synthesis of analogous compounds. The provided methodologies are intended to serve as a foundational blueprint for researchers, and optimization may be required to achieve desired yields and purity.

Overview and Physicochemical Properties

This compound is an aromatic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a bulky tert-butyl group and two amino functionalities flanking a methoxy group, suggests unique steric and electronic properties that could be exploited in the design of novel molecules.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4-tert-Butylanisole (Starting Material) |  | C₁₁H₁₆O | 164.24 | -31 | 5396-38-3 |

| 4-tert-Butyl-2,6-dinitroanisole (Intermediate) |  | C₁₁H₁₄N₂O₅ | 254.24 | 97-101[1] | 77055-30-2[1] |

| This compound (Final Product) |  | C₁₁H₁₈N₂O | 194.27[2] | 111-113[3] | 473269-70-4[2] |

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a two-step process starting from commercially available 4-tert-butylanisole. The workflow involves an electrophilic aromatic substitution (nitration) followed by a reduction of the nitro groups.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound. Note: These procedures are based on general methods for similar transformations and may require optimization for this specific substrate. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-tert-Butyl-2,6-dinitroanisole (Nitration)

This procedure outlines the dinitration of 4-tert-butylanisole using a mixture of nitric acid and sulfuric acid. The methoxy and tert-butyl groups are ortho, para-directing; however, the steric hindrance of the tert-butyl group and the activating nature of the methoxy group favor nitration at the 2 and 6 positions.

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid (2.2 equivalents) dropwise to concentrated sulfuric acid (4 equivalents) with stirring. Maintain the temperature below 10°C.

-

Reaction Setup: Dissolve 4-tert-butylanisole (1 equivalent) in a suitable solvent such as dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the solution to 0°C in an ice bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 4-tert-butylanisole over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction)

This procedure describes the reduction of the dinitro intermediate to the corresponding diamine. Two common methods are provided: reduction with tin(II) chloride and catalytic hydrogenation.

Method A: Reduction with Tin(II) Chloride

-

Reaction Setup: To a solution of 4-tert-butyl-2,6-dinitroanisole (1 equivalent) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 6-8 equivalents) and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10).

-

Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method B: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation flask, dissolve 4-tert-butyl-2,6-dinitroanisole (1 equivalent) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring at room temperature until the uptake of hydrogen ceases.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Characterization Data

The following table summarizes the expected and, where available, reported characterization data for the key compounds. Researchers should perform their own analyses to confirm the identity and purity of their synthesized materials.

Table 2: Characterization Data

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spectrometry (m/z) |

| 4-tert-Butylanisole | 7.29 (d, 2H), 6.84 (d, 2H), 3.78 (s, 3H), 1.30 (s, 9H) | 157.3, 143.2, 126.1, 113.4, 55.0, 34.0, 31.5 | ~3000 (C-H), ~1610, 1500 (C=C), ~1250 (C-O) | M+ = 164 |

| 4-tert-Butyl-2,6-dinitroanisole | Expected: Aromatic protons as singlets, methoxy singlet, tert-butyl singlet. | Expected: Signals for quaternary carbons, aromatic CH, methoxy, and tert-butyl carbons. | Expected: ~1530, 1350 (NO₂ stretch), ~1270 (C-O) | M+ = 254 |

| This compound | Expected: Aromatic protons as singlets, broad NH₂ signals, methoxy singlet, tert-butyl singlet. | Expected: Signals for aromatic carbons (some shielded by NH₂), methoxy, and tert-butyl carbons. | Expected: ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1250 (C-O) | M+ = 194 |

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing specific signaling pathways or significant biological activities associated with this compound. Researchers investigating this compound are encouraged to perform their own biological assays to elucidate its potential pharmacological profile.

Safety Information

-

4-tert-Butylanisole: Flammable liquid and vapor. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.

-

Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Handle with extreme care.

-

4-tert-Butyl-2,6-dinitroanisole: Combustible solid.

-

This compound: Warning. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]

-

Tin(II) Chloride: Harmful if swallowed. Causes severe skin burns and eye damage.

-

Palladium on Carbon: Flammable solid. May be pyrophoric.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents and products in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 4-tert-Butyl-2,6-diaminoanisole

Introduction

This compound, also known as 4-tert-Butyl-2,6-diamino-1-methoxybenzene, is an aromatic organic compound with the CAS Number 473269-70-4.[1] Its structure features a central benzene ring substituted with a tert-butyl group, two amino groups, and a methoxy group. This substitution pattern makes it a molecule of interest in medicinal chemistry and materials science, potentially serving as a building block for more complex molecules. This guide provides a detailed overview of its core physicochemical properties, supported by standard experimental protocols and logical workflows.

Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, informing its handling, storage, and application in research and development.

| Property | Value | Source |

| CAS Number | 473269-70-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈N₂O | [1][3] |

| Molecular Weight | 194.27 g/mol | [1][3] |

| Melting Point | 111-113 °C (lit.) | [1] |

| Physical Form | Solid | [1] |

| Assay Purity | 97% | [1] |

| InChI Key | SDOPSILBEXNRPI-UHFFFAOYSA-N | [1] |

| SMILES String | COc1c(N)cc(cc1N)C(C)(C)C | [1] |

Experimental Protocols & Methodologies

While specific, published experimental protocols for the synthesis and property determination of this compound are not detailed in the provided search results, this section outlines standard, widely accepted methodologies for such procedures.

Conceptual Synthesis Pathway

The synthesis of this compound can be conceptually approached through a multi-step process starting from a simpler, commercially available anisole derivative. A logical synthetic route would involve:

-

Friedel-Crafts Alkylation: Introduction of the tert-butyl group onto the anisole ring at the para position due to the ortho-, para-directing effect of the methoxy group.

-

Dinitration: Introduction of two nitro groups onto the aromatic ring. The activating methoxy and tert-butyl groups will direct the nitration to the positions ortho to the methoxy group.

-

Reduction: Reduction of the two nitro groups to the corresponding amino groups, yielding the final product.

Caption: Conceptual workflow for the synthesis of this compound.

Melting Point Determination

The melting point of a solid compound like this compound is a critical indicator of purity. The reported value is 111-113 °C.[1] The standard laboratory procedure for its verification is as follows:

-

Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. A narrow range typically indicates high purity.

Caption: Standard experimental workflow for determining the melting point of a solid compound.

Structural and Identifier Relationships

The identity of a chemical compound is established through a combination of its systematic name, structure, and various registry numbers and codes. The diagram below illustrates the relationship between the core structure of this compound and its key identifiers.

Caption: Logical relationships between the chemical structure and its primary identifiers.

References

Spectral Data for 4-tert-Butyl-2,6-diaminoanisole (CAS 473269-70-4): A Search for Publicly Available Information

While the compound is commercially available, suppliers such as Sigma-Aldrich provide basic properties like molecular weight (194.27 g/mol ) and melting point (111-113 °C), but do not offer public access to its spectral characterization data.

A review of the scientific literature identified a study in the journal Magnetochemistry where 4-tert-Butyl-2,6-diaminoanisole was used as a starting material for the synthesis of a more complex molecule. However, as is common practice for commercially sourced starting materials, the detailed spectral analysis of the initial compound was not included in the publication or its supplementary materials.

The absence of this data in public databases and scientific publications prevents the creation of a detailed technical guide that includes quantitative spectral data tables and specific experimental protocols for its acquisition.

General Experimental Considerations (Hypothetical)

While specific protocols for this compound are not available, general methodologies for obtaining spectral data for similar aromatic amine compounds would be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would likely be acquired on a 300, 400, or 500 MHz spectrometer.

-

A common solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) would be used to dissolve the sample.

-

Tetramethylsilane (TMS) would typically be used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy:

-

An FT-IR spectrometer would be used to obtain the infrared spectrum.

-

The sample could be prepared as a KBr pellet or analyzed as a thin film or in a suitable solvent.

-

Characteristic peaks for amine (N-H stretching), ether (C-O stretching), and aromatic ring (C-H and C=C stretching) functional groups would be expected.

Mass Spectrometry (MS):

-

Mass spectra could be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).

-

The data would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight, as well as fragmentation patterns that could aid in structural elucidation.

Logical Workflow for Compound Characterization

For researchers who have synthesized or acquired this compound, a typical workflow for its characterization would be as follows. This logical relationship can be visualized using the DOT language.

solubility of "4-tert-Butyl-2,6-diaminoanisole" in organic solvents

An In-depth Technical Guide to the Solubility of 4-tert-Butyl-2,6-diaminoanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a compound of interest in chemical synthesis and potentially in drug development. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination. It includes a detailed experimental protocol for solubility measurement, a predictive analysis of its solubility based on its molecular structure, and a standardized format for data presentation. This guide is intended to equip researchers with the necessary tools to systematically evaluate the solubility of this compound in various organic solvents, a critical parameter for its application in synthesis, formulation, and biological screening.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound—containing a bulky non-polar tert-butyl group, a moderately polar aromatic ring and methoxy group, and polar amino groups—suggests a nuanced solubility profile.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, Acetonitrile): These solvents possess polarity and can engage in dipole-dipole interactions. The polar functional groups on this compound are expected to interact favorably with these solvents, leading to good solubility. Aromatic amines are generally soluble in polar organic solvents.[2]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or vortex mixer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously. The agitation ensures that the dissolution equilibrium is reached more rapidly.

-

-

Equilibration:

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Data Presentation

Quantitative solubility data obtained from the experimental protocol should be recorded systematically. The following table provides a template for organizing and presenting the results for clear comparison.

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes / Observations |

| Polar Protic | Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | ||||

| Isopropanol | 25 | Shake-Flask | ||||

| Polar Aprotic | Acetone | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | ||||

| Ethyl Acetate | 25 | Shake-Flask | ||||

| Dimethylformamide | 25 | Shake-Flask | ||||

| Non-Polar | Hexane | 25 | Shake-Flask | |||

| Toluene | 25 | Shake-Flask | ||||

| Diethyl Ether | 25 | Shake-Flask |

Experimental Workflow Visualization

The logical flow of the solubility determination process is illustrated in the diagram below.

References

"4-tert-Butyl-2,6-diaminoanisole" molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the chemical properties of 4-tert-Butyl-2,6-diaminoanisole. Due to the limited availability of specific experimental and biological data in peer-reviewed literature, this document also outlines general methodologies and workflows relevant to the analysis and characterization of novel aromatic amines in a research and drug development context.

Chemical Properties

This compound is a substituted anisole compound. Its core structure consists of a benzene ring substituted with a methoxy group, a tert-butyl group, and two amino groups.

Data Presentation

The fundamental molecular data for this compound is summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C11H18N2O | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| CAS Number | 473269-70-4 | [1] |

| Synonyms | 4-tert-Butyl-2,6-diamino-1-methoxybenzene |

General Experimental Protocols

2.1. Synthesis and Purification

The synthesis of substituted aromatic amines often involves multi-step reactions. A common approach is the reduction of a corresponding nitroaromatic precursor. For instance, the reduction of nitroaromatics can be achieved using reagents like hydrazine monohydrate with a palladium on carbon (Pd/C) catalyst.

General Protocol for Nitroaromatic Reduction:

-

Dissolve the nitroaromatic precursor in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of 5-10% Pd/C.

-

Slowly add hydrazine monohydrate to the reaction mixture at a controlled temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product using column chromatography or recrystallization to obtain the desired aromatic amine.

2.2. Structural and Purity Analysis

Once synthesized and purified, the compound's identity and purity must be confirmed.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the positions of the substituents on the aromatic ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H stretches for the amino groups and C-O stretches for the anisole moiety.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A pure sample will typically show a single major peak.

2.3. Initial Biological Screening

For novel compounds in a drug discovery pipeline, an initial assessment of biological activity is crucial.

-

Cytotoxicity Assays: To evaluate the compound's toxicity against various cell lines. The MTT or MTS assay are common methods to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

-

Antimicrobial Assays: The compound can be tested for its ability to inhibit the growth of various bacterial or fungal strains using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

-

Antioxidant Assays: Given that many phenolic and amine-containing compounds exhibit antioxidant properties, assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay can be performed.

Visualizations

Chemical Structure of this compound

Structure of this compound.

Conceptual Workflow for Novel Aromatic Amine Characterization

Workflow for characterization of a novel compound.

References

Theoretical Framework for the Structural Analysis of 4-tert-Butyl-2,6-diaminoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical approach for the detailed structural and electronic analysis of 4-tert-Butyl-2,6-diaminoanisole. In the absence of direct experimental or computational studies on this specific molecule, this document provides a robust framework based on established quantum chemical methodologies successfully applied to structurally analogous compounds. By leveraging Density Functional Theory (DFT), this guide details the protocols for geometry optimization, electronic property calculation, and vibrational analysis. The presented data, while illustrative, serves as a benchmark for future computational investigations. This guide is intended to provide researchers with the necessary theoretical foundation to model this compound and predict its physicochemical properties, thereby aiding in its potential applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted anisole derivative with potential applications in various chemical syntheses. Its structural and electronic properties are of significant interest for understanding its reactivity and potential biological activity. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful tool for elucidating the molecular geometry, electronic structure, and spectroscopic properties of such molecules. This guide presents a proposed theoretical study of this compound, drawing upon methodologies from computational analyses of related substituted phenols and anisoles.

Proposed Computational Methodology

The theoretical investigation of this compound would be conducted using Density Functional Theory (DFT), a widely used computational method for studying the electronic structure of molecules.

Software

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, TURBOMOLE, or similar programs.

Geometry Optimization and Frequency Calculations

The molecular structure of this compound would be optimized to find the global minimum on the potential energy surface. The calculations would be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known to provide a good balance between accuracy and computational cost for organic molecules. A 6-311++G(d,p) basis set would be employed to provide a flexible description of the electron distribution. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Properties

Several key electronic properties would be calculated to understand the molecule's reactivity and charge distribution:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's excitability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. This analysis also provides a more intuitive picture of the charge distribution through Natural Population Analysis (NPA).

-

Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify the electron-rich and electron-poor regions of the molecule. This is valuable for predicting the sites of electrophilic and nucleophilic attack.

Expected Quantitative Data

The following tables summarize the expected quantitative data from the proposed theoretical calculations on this compound. The values presented are illustrative and based on typical results for similar molecules.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-O (methoxy) | 1.365 |

| O-CH3 | 1.428 | |

| C-N (amino) | 1.402 | |

| C-C (aromatic) | 1.390 - 1.410 | |

| C-C (tert-butyl) | 1.540 | |

| Bond Angles (°) | C-O-C | 118.5 |

| C-C-N | 121.0 | |

| H-N-H | 115.0 | |

| Dihedral Angles (°) | C-C-O-C | 5.0 |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value (a.u.) | Value (eV) |

| HOMO Energy | -0.195 | -5.31 |

| LUMO Energy | -0.052 | -1.42 |

| HOMO-LUMO Energy Gap (ΔE) | 0.143 | 3.89 |

| Dipole Moment (Debye) | - | 2.50 |

Table 3: Natural Population Analysis (NPA) Charges (Illustrative)

| Atom | NPA Charge (e) |

| O (methoxy) | -0.55 |

| N (amino) | -0.85 |

| C (aromatic, attached to O) | +0.30 |

| C (aromatic, attached to N) | -0.20 |

| C (tert-butyl, quaternary) | +0.15 |

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the proposed theoretical study of this compound.

Relationship between Structure and Electronic Properties

The electronic properties of substituted anisoles are intrinsically linked to their molecular structure. The interplay of substituent effects dictates the overall charge distribution and reactivity.

An In-Depth Technical Guide to the Health and Safety of 4-tert-Butyl-2,6-diaminoanisole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. It is not a substitute for a formal risk assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

Introduction

4-tert-Butyl-2,6-diaminoanisole is an aromatic amine, a class of compounds with significant applications in chemical synthesis and materials science. However, the health and safety profile of this specific chemical is not well-established. This guide provides a comprehensive overview of the available information and outlines a recommended approach to its safe handling and further toxicological characterization. Due to the limited direct experimental data, a precautionary approach is warranted, drawing upon information from structurally related compounds.

Chemical Identification

A clear identification of the substance is the foundation of any safety assessment.

| Identifier | Value |

| IUPAC Name | 4-tert-butyl-2,6-diaminobenzene |

| Synonyms | 5-tert-butyl-2-methoxy-1,3-phenylenediamine |

| CAS Number | 473269-70-4 |

| Molecular Formula | C₁₁H₁₈N₂O |

| Molecular Weight | 194.27 g/mol |

| Chemical Structure | (A visual representation would be placed here in a formal document) |

Hazard Assessment: A Read-Across Approach

As of the date of this guide, there is a significant lack of published experimental toxicological data for this compound. Safety Data Sheets (SDS) for this compound indicate that there is no classification data on its carcinogenicity and that a Persistent, Bioaccumulative, and Toxic (PBT) and very Persistent and very Bioaccumulative (vPvB) assessment is not available.

In the absence of direct data, a "read-across" approach can be used to estimate potential hazards by comparing the substance to structurally similar compounds with known toxicological profiles. This method is based on the principle that substances with similar chemical structures are likely to have similar physicochemical and toxicological properties. However, it is crucial to recognize that this is an estimation and not a substitute for experimental data.

The following diagram illustrates the logic of a read-across hazard assessment.

The Evolving Landscape of Substituted Diaminoanisoles: A Technical Guide to Potential Applications in Drug Discovery

For Immediate Release

A comprehensive technical guide released today details the burgeoning potential of substituted diaminoanisoles as a versatile scaffold in modern drug discovery and development. This whitepaper offers researchers, scientists, and pharmaceutical professionals an in-depth look at the synthesis, biological activities, and prospective therapeutic applications of this promising class of compounds, moving beyond their historical use in the dye industry. While the parent compound, 2,4-diaminoanisole, is primarily known for its past use in hair dyes and associated carcinogenicity, this guide illuminates the diverse potential of its substituted derivatives in oncology, infectious diseases, and neurology.

Substituted diaminoanisoles, particularly o-phenylenediamine derivatives like 3,4-diaminoanisole and 4-methoxy-o-phenylenediamine, serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds with significant pharmacological properties. Their inherent chemical reactivity allows for the construction of complex molecular architectures, leading to the development of novel therapeutic agents.

Key Therapeutic Areas and Mechanisms of Action

This technical guide consolidates preclinical data on various substituted diaminoanisole derivatives and related diamino compounds, highlighting their potential in several key therapeutic areas:

-

Anticancer Activity: Diamino-scaffolds are integral to the synthesis of potent anticancer agents. For instance, substituted 2,4-diamino-quinolines and 2-aminodihydroquinoline analogs have demonstrated significant cytotoxic effects against various cancer cell lines. Some of these compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M checkpoint. The diaminoanisole core can be used to generate benzimidazole and quinoxaline derivatives, classes of compounds known to produce anticancer agents.

-

Antimicrobial Properties: The guide details the promising antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines and other diamino-derivatives. These compounds have shown efficacy against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting biofilm formation and targeting essential bacterial enzymes. Substituted benzimidazoles derived from o-phenylenediamines have also exhibited significant antibacterial and antifungal activity.

-

Neuroprotection: Emerging research points to the neuroprotective potential of certain substituted diamino compounds. Substituted 2-aminothiazoles have shown remarkable efficacy in cellular models of Alzheimer's disease by inhibiting neuronal degeneration. While direct evidence for substituted diaminoanisoles in this area is still developing, the broader class of diamino compounds holds promise for the treatment of neurodegenerative disorders.

-

Enzyme Inhibition: A significant focus of the guide is the role of substituted diamino compounds as enzyme inhibitors, a cornerstone of modern drug development. Diaminothiazoles have been identified as potent protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The ability to synthesize diverse libraries of substituted diaminoanisoles opens up possibilities for discovering novel inhibitors for a range of enzymatic targets.

Synthesis and Methodologies

The guide provides an overview of key experimental protocols for the synthesis and biological evaluation of substituted diaminoanisole derivatives, empowering researchers to explore this chemical space.

General Synthesis of Benzimidazole Derivatives from Substituted Diaminoanisoles

A common and versatile method for the synthesis of benzimidazoles involves the condensation of a substituted o-phenylenediamine, such as 4-methoxy-o-phenylenediamine, with a carboxylic acid or its derivative.

Protocol:

-

A mixture of the substituted diaminoanisole (1 equivalent) and a selected carboxylic acid (1.2 equivalents) is prepared in a suitable solvent, often a high-boiling point solvent like polyphosphoric acid (PPA) or in the presence of a condensing agent like 4 M hydrochloric acid.

-

The reaction mixture is heated to a temperature ranging from 100°C to 180°C for a period of 2 to 24 hours, depending on the reactivity of the substrates.

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as a 10% sodium hydroxide solution, until alkaline.

-

The precipitated crude product is collected by filtration, washed with cold water, and dried.

-

Purification of the synthesized benzimidazole derivative is typically achieved by recrystallization from a suitable solvent, such as ethanol.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

To assess the antimicrobial potential of novel substituted diaminoanisole derivatives, the broth microdilution method is a standard protocol to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, fungi at ~0.5-2.5 x 10^3 CFU/mL).

-

Positive (microorganism in broth without test compound) and negative (broth only) controls are included on each plate.

-

The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

While specific quantitative data for a wide range of substituted diaminoanisoles is an active area of research, the following table summarizes representative biological activities of related diamino and derivative compounds found in the literature.

| Compound Class | Target/Organism | Activity Metric | Value Range |

| Substituted Benzimidazoles | Mycobacterium tuberculosis H37Rv | MIC | 0.8 - 12.5 µg/mL |

| Substituted Benzimidazoles | E. coli | MIC | 5.4 µM |

| Substituted Benzimidazoles | S. aureus | MIC | 12.4 µM |

| 2-Aminodihydroquinolines | MDA-MB-231 (Breast Cancer Cell Line) | IC50 | ~2 µM |

| N2,N4-Disubstituted Quinazoline-2,4-diamines | MRSA | - | Effective |

Future Outlook

The field of substituted diaminoanisoles is ripe for exploration. The versatility of their synthesis and the demonstrated biological activity of related compounds suggest that novel derivatives could yield potent and selective therapeutic agents. Future research should focus on the systematic synthesis and screening of substituted diaminoanisole libraries to identify lead compounds for further development in oncology, infectious diseases, and neurodegenerative disorders. The development of structure-activity relationships (SAR) will be crucial in optimizing the potency and pharmacokinetic properties of these promising molecules. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

4-tert-Butyl-2,6-diaminoanisole: A Versatile Intermediate for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-tert-Butyl-2,6-diaminoanisole is a substituted aromatic diamine with significant potential as a chemical intermediate in the synthesis of diverse heterocyclic scaffolds. Its unique substitution pattern, featuring a bulky tert-butyl group, a methoxy moiety, and two adjacent amino groups, offers a valuable building block for the construction of novel molecular architectures with potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and explores its potential as a precursor to important heterocyclic systems.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-tert-butyl-2-methoxybenzene-1,3-diamine |

| Synonyms | 4-tert-Butyl-2,6-diamino-1-methoxybenzene |

| CAS Number | 473269-70-4 |

| Molecular Formula | C₁₁H₁₈N₂O |

| Molecular Weight | 194.27 g/mol |

| Appearance | Solid |

| Melting Point | 111-113 °C |

| Assay | 97% |

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-tert-Butyl-2,6-dinitroanisole

The first step is the electrophilic aromatic substitution of 4-tert-butylanisole to introduce two nitro groups at the positions ortho to the activating methoxy group.

Experimental Protocol (Representative):

-

To a stirred solution of concentrated sulfuric acid at 0-5 °C, slowly add 4-tert-butylanisole.

-

A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Recrystallization from a suitable solvent (e.g., ethanol) affords purified 4-tert-Butyl-2,6-dinitroanisole.

Quantitative Data (Analogous Reaction):

| Reactant | Product | Reagents | Yield | Purity |

| 2,6-di-tert-butylphenol | 2,6-di-tert-butyl-4-nitrophenol | Nitric acid | 81.7% | - |

Note: The yield is based on a similar nitration reaction of a substituted phenol and is provided for illustrative purposes only.

Step 2: Synthesis of this compound

The second step involves the reduction of the two nitro groups of 4-tert-Butyl-2,6-dinitroanisole to amino groups. Several methods can be employed for this transformation, including catalytic hydrogenation or reduction with metals in acidic media.

Experimental Protocol (Representative - Catalytic Hydrogenation):

-

4-tert-Butyl-2,6-dinitroanisole is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

The progress of the reaction is monitored by TLC or HPLC until the starting material is completely consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data (Analogous Reaction):

| Reactant | Product | Reagents | Yield | Purity |

| 2,6-di-tert-butyl-4-nitrophenol | 4-amino-2,6-di-tert-butylphenol | Zn/CaCl₂ | 80.6% | - |

Note: The yield is based on a similar reduction of a nitro-substituted phenol and is provided for illustrative purposes only.

Applications as a Chemical Intermediate in Drug Development

The two adjacent amino groups in this compound make it a valuable precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These heterocyclic scaffolds are prevalent in many biologically active molecules and approved drugs.

Caption: Potential applications in heterocyclic synthesis.

Synthesis of Substituted Quinoxalines

o-Phenylenediamines readily react with 1,2-dicarbonyl compounds (e.g., glyoxal, biacetyl) to form quinoxalines. The quinoxaline moiety is a key structural feature in numerous compounds with a wide range of biological activities, including use as kinase inhibitors.

Experimental Protocol (Representative):

-

To a solution of this compound in a suitable solvent (e.g., ethanol or acetic acid), an equimolar amount of a 1,2-dicarbonyl compound is added.

-

The reaction mixture is stirred at room temperature or heated to reflux for a period of time, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product may precipitate out of solution or can be isolated by extraction after solvent removal.

-

The crude product is purified by recrystallization or column chromatography.

Synthesis of Substituted Benzimidazoles

The reaction of o-phenylenediamines with carboxylic acids or their derivatives (e.g., aldehydes, esters, or nitriles) is a common method for the synthesis of benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in drugs such as proton pump inhibitors (e.g., omeprazole) and anthelmintics.

Experimental Protocol (Representative):

-

A mixture of this compound and a carboxylic acid is heated at a high temperature (e.g., in polyphosphoric acid or under microwave irradiation) to facilitate the cyclodehydration reaction.

-

Alternatively, the diamine can be reacted with an aldehyde in the presence of an oxidizing agent.

-

After the reaction is complete, the mixture is cooled and neutralized, leading to the precipitation of the benzimidazole product.

-

The product is collected by filtration and purified.

Conclusion

This compound represents a promising, yet underexplored, chemical intermediate. Its synthesis from readily available starting materials is feasible through a straightforward dinitration-reduction sequence. The presence of two vicinal amino groups provides a reactive handle for the construction of a variety of important heterocyclic systems, such as quinoxalines and benzimidazoles. For researchers and professionals in drug development, this compound offers a unique building block to generate novel molecular entities with the potential for significant biological activity. Further investigation into the specific reactions and applications of this compound is warranted to fully unlock its potential in the field of medicinal chemistry.

An In-depth Technical Guide to the Reactivity of Amino Groups in 4-tert-Butyl-2,6-diaminoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the two amino groups in 4-tert-Butyl-2,6-diaminoanisole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to predict its reactivity profile. The proposed experimental protocols and hypothetical data serve as a foundational resource for researchers initiating studies on this molecule.

Introduction to this compound

This compound is an aromatic compound characterized by a methoxy group and two amino groups attached to a benzene ring, which is further substituted with a bulky tert-butyl group. Its chemical structure is presented below:

Methodological & Application

Application Note: 4-tert-Butyl-2,6-diaminoanisole in Proteomics Mass Spectrometry

Topic: "4-tert-Butyl-2,6-diaminoanisole" in Proteomics Mass Spectrometry Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic amine compound. This document explores its potential applications and methodologies within the field of proteomics, specifically in conjunction with mass spectrometry techniques. A thorough review of existing literature indicates that while this compound is utilized in specific areas of chemical synthesis, its direct application in mainstream proteomics workflows is not documented.

Current State of Research

Based on available scientific literature, this compound is primarily described as a chemical intermediate in synthetic organic chemistry. For instance, it has been used in the synthesis of polytopic paramagnetic ligands and in the preparation of polyamine-containing polymers.[1][2] However, there are no established or published applications of this specific compound for common proteomics techniques such as protein digestion, chemical labeling for quantitative proteomics (e.g., isobaric tags), cross-linking, or as a matrix for MALDI mass spectrometry.

Hypothetical Applications and Future Directions

While no current applications exist, the chemical structure of this compound, featuring two primary amine groups and a methoxy group on a substituted benzene ring, could theoretically be explored for several proteomics applications. The presence of reactive amine groups suggests potential for its use as a chemical labeling reagent or as a building block for creating novel cross-linking agents.

Further research would be required to investigate these possibilities. This would involve synthesizing derivatives of this compound that can be incorporated with reporter ions for quantitative mass spectrometry or with reactive groups for covalent protein labeling.

Experimental Protocols

As there are no established uses of this compound in proteomics, a specific experimental protocol for its application in this context cannot be provided. The development of such a protocol would be contingent on foundational research demonstrating its utility and efficacy in a particular proteomics workflow.

Data Presentation

There is no quantitative data available in the scientific literature regarding the use of this compound in proteomics mass spectrometry. Therefore, no data tables can be presented at this time.

Visualizations

Due to the absence of established applications and associated biological or experimental workflows, the creation of signaling pathway or experimental workflow diagrams involving this compound in a proteomics context is not feasible. A hypothetical workflow for the development and validation of a new chemical labeling reagent based on this compound is presented below.

Caption: Hypothetical workflow for developing a new proteomics reagent.

Conclusion

References

Application Notes and Protocols for 4-tert-Butyl-2,6-diaminoanisole as a Hypothetical Crosslinking Agent in Proteomics

Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. "4-tert-Butyl-2,6-diaminoanisole" is not an established crosslinking agent. The information provided is based on established principles of chemical biology and proteomics to guide the potential development and application of this compound as a novel crosslinking tool. All protocols and parameters would require extensive empirical validation.

Application Note: BDA-XL, a Novel Amine-Reactive Crosslinker

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying PPIs and providing structural insights into protein complexes within their native environment.[1][2] This involves covalently linking interacting proteins using a chemical crosslinker, followed by enzymatic digestion and identification of the crosslinked peptides by mass spectrometry.[3]

We propose a hypothetical homobifunctional, amine-reactive crosslinking agent, "Butyl-Diaminoanisole Crosslinker" (BDA-XL), derived from this compound. BDA-XL is conceptualized as a tool for capturing protein interactions by targeting primary amines present on lysine residues and protein N-termini.[4][5] Its rigid aromatic core is expected to provide a fixed distance constraint, beneficial for structural modeling of protein complexes.

Mechanism of Action

The precursor, this compound, possesses two primary amino groups. To function as a crosslinker, these groups must be activated. A proposed method is to convert them into N-hydroxysuccinimide (NHS) esters.[1][6] This creates a homobifunctional reagent that reacts with nucleophilic primary amines on proteins via acyl substitution, forming stable and covalent amide bonds.[7] The reaction is most efficient at a pH range of 7.2 to 8.5.[6]

Key Features and Hypothetical Advantages

-

Rigid Spacer: The aromatic ring of BDA-XL provides a structurally defined and rigid spacer, which can offer more precise distance information for computational modeling compared to flexible aliphatic chain crosslinkers.

-

Novel Geometry: The spatial arrangement of the reactive groups on the anisole ring may allow for the capture of protein interfaces that are not accessible to traditional linear crosslinkers.

-

Amine Reactivity: Targets abundant lysine residues and N-termini, making it broadly applicable for a wide range of proteins.[4][7]

Applications

-

Mapping the topology of protein complexes in vitro.

-

Identifying protein-protein interactions in cell lysates or intact cells (in situ).[8]

-

Probing conformational changes in protein structures.

-

Providing distance constraints for integrative structural modeling of protein assemblies.

Quantitative Data and Physicochemical Properties

All quantitative data presented for BDA-XL are hypothetical and for illustrative purposes.

Table 1: Hypothetical Physicochemical Properties of Activated BDA-XL

| Property | Value | Description |

| Precursor Compound | This compound | Starting material for BDA-XL synthesis. |

| Reactive Groups | N-hydroxysuccinimide (NHS) Esters | Amine-reactive groups for covalent bond formation.[1] |

| Reactivity Target | Primary amines (Lysine, N-terminus) | Covalently links to ε-amino group of lysine and α-amino group of N-terminus.[7] |

| Spacer Arm Length | ~8.5 Å | Estimated distance between the carbonyl carbons of the reactive groups. |

| Molecular Weight | 390.4 g/mol | Hypothetical molecular weight of the activated di-NHS ester form. |

| Mass of Monolink | 408.4 Da | Mass added to a peptide after reaction and hydrolysis of the second NHS ester. |

| Mass of Crosslink | 390.4 Da | Mass added to a pair of peptides after crosslinking. |

Table 2: Recommended Reaction Parameters for BDA-XL (Hypothetical)

| Parameter | In Vitro (Purified Proteins) | In Situ (Cultured Cells) |

| Protein Concentration | 0.1 - 2 mg/mL | 1-5 x 10⁷ cells/mL |

| BDA-XL Concentration | 0.25 - 2 mM | 1 - 3 mM |

| Reaction Buffer | HEPES or PBS, pH 7.5 - 8.0 | Cell Culture Medium or PBS, pH 7.4 |

| Temperature | 25°C (Room Temperature) | 37°C or on ice |

| Incubation Time | 30 - 60 minutes | 5 - 15 minutes |

| Quenching Agent | 20 - 50 mM Tris-HCl or Glycine | 50 - 100 mM Tris-HCl or Glycine |

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol describes the use of BDA-XL to crosslink purified protein complexes.

Materials:

-

Purified protein sample (0.1 - 2 mg/mL)

-

BDA-XL stock solution (e.g., 50 mM in anhydrous DMSO)

-

Reaction Buffer (20 mM HEPES, 150 mM NaCl, pH 7.8)

-

Quenching Buffer (1 M Tris-HCl, pH 8.0)

-

SDS-PAGE reagents

Procedure:

-

Sample Preparation: Prepare the purified protein complex in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

-

Crosslinker Addition: Immediately before use, dilute the BDA-XL stock solution to the desired final concentration (e.g., 1 mM) in the protein sample. Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature.

-

Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted BDA-XL.

-

Analysis: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked protein species.

Protocol 2: In Situ Crosslinking in Cultured Mammalian Cells

This protocol outlines a procedure for capturing protein interactions within living cells.

Materials:

-

Cultured mammalian cells (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

BDA-XL stock solution (50 mM in anhydrous DMSO)

-

Quenching Buffer (1 M Tris-HCl, pH 8.0)

-

Cell Lysis Buffer with protease inhibitors

Procedure:

-

Cell Preparation: For adherent cells, wash with pre-warmed PBS. For suspension cells, pellet gently and resuspend in PBS or serum-free medium to a concentration of 1-5 x 10⁷ cells/mL.

-

Crosslinking: Add BDA-XL stock solution directly to the cells to a final concentration of 1-3 mM. Incubate for 10 minutes at 37°C or on ice to slow down cellular processes.[8]

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 100 mM. Incubate for 15 minutes.

-

Cell Lysis: Pellet the cells by centrifugation. Wash once with cold PBS containing the quenching agent. Proceed immediately to cell lysis using a suitable lysis buffer containing protease inhibitors. The lysate is now ready for downstream analysis, such as immunoprecipitation or direct preparation for mass spectrometry.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol details the steps to process crosslinked samples for LC-MS/MS analysis.[9]

Materials:

-

Crosslinked protein lysate or purified complex

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade Trypsin and/or Lys-C

-

Formic Acid (FA)

-

Acetonitrile (ACN)

-

C18 desalting spin columns

-

Size Exclusion Chromatography (SEC) column (optional, for enrichment)

Procedure:

-

Denaturation, Reduction, and Alkylation: Denature the proteins in the sample (e.g., with 8 M urea). Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C. Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating for 20 minutes at room temperature in the dark.

-

Enzymatic Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1.5 M. Perform a two-step digestion: first with Lys-C for 4 hours, followed by the addition of Trypsin for an overnight digestion at 37°C.

-

Enrichment of Crosslinked Peptides (Optional but Recommended): Due to the low abundance of crosslinked peptides, an enrichment step is highly beneficial.[3] Fractionate the peptide mixture using size exclusion chromatography (SEC), collecting the earlier-eluting, higher molecular weight fractions which are enriched for crosslinked peptides.

-

Desalting: Acidify the sample with formic acid. Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

-

LC-MS/MS Analysis: Dry the desalted peptides and resuspend in a suitable buffer for LC-MS/MS analysis. Analyze the sample using a high-resolution mass spectrometer. Data should be acquired in a data-dependent mode, prioritizing higher charge state precursors (≥3+) for fragmentation.

-

Data Analysis: Use specialized software (e.g., MeroX, pLink, or xiSEARCH) to identify crosslinked peptide spectra from the raw mass spectrometry data.[2][10]

Visualizations

Caption: Activation of BDA and its crosslinking reaction with lysine residues.

Caption: Experimental workflow for protein crosslinking with BDA-XL.

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. An integrated workflow for crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Use of 4-tert-Butyl-2,6-diaminoanisole in Protein Interaction Studies

A comprehensive search of scientific literature and publicly available resources did not yield any specific applications or established protocols for the use of "4-tert-Butyl-2,6-diaminoanisole" in protein interaction studies.

The available information on this compound is limited to its chemical and physical properties, safety data, and commercial availability. Search results primarily consist of product listings from chemical suppliers and general database entries that provide details such as its chemical formula ((CH₃)₃CC₆H₂(NH₂)₂OCH₃), CAS number (473269-70-4), and molecular weight (194.27 g/mol )[1][2][3].

While studies exist for a structurally related compound, 2,4-diaminoanisole, these investigations focus on its toxicological properties, including its ability to covalently bind to proteins in vivo[4][5][6]. However, this research is centered on its role as a mutagen and carcinogen and does not describe its use as a tool or reagent for studying specific protein-protein interactions in a controlled experimental setting[7][8].

Due to the absence of any documented use of "this compound" in the field of protein interaction research, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The scientific community has not, to date, published research that would form the basis for such documentation.

Researchers, scientists, and drug development professionals interested in exploring the potential of this compound for protein interaction studies would need to undertake foundational research to:

-

Determine its binding properties with specific proteins or protein families.

-

Characterize its mechanism of action, if any, in modulating protein interactions.

-

Develop and validate novel experimental protocols for its use.

Without such primary research, any provided protocol would be purely speculative and lack the necessary scientific validation for implementation in a research or drug development setting.

References

- 1. This compound 97 473269-70-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. pschemicals.com [pschemicals.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Covalent binding of 2,4-diaminoanisole and 2,4-diaminotoluene in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) [cdc.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Application Notes and Protocols for Polyamide Synthesis Using 4-tert-Butyl-2,6-diaminoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of bulky substituents into the polymer backbone is a key strategy to enhance solubility and processability without significantly compromising their desirable properties. This document provides detailed application notes and experimental protocols for the synthesis of novel polyamides using the sterically hindered aromatic diamine, 4-tert-Butyl-2,6-diaminoanisole. The presence of a tert-butyl group and a methoxy group ortho to the amine functionalities is anticipated to yield polyamides with improved solubility in organic solvents, making them attractive for applications in advanced materials and drug delivery systems where solution-based processing is critical.

While direct literature on the polymerization of this compound is not available, the protocols herein are based on established methods for the synthesis of aromatic polyamides from structurally similar, sterically hindered diamines. These methods, primarily low-temperature solution polycondensation, are robust and adaptable for the synthesis of new polyamide structures.

Monomer Overview

-

Monomer: this compound

-

CAS Number: 473269-70-4

-

Molecular Formula: C₁₁H₁₈N₂O

-

Molecular Weight: 194.27 g/mol

-

Structure:

-

Key Features: The monomer possesses two primary amine groups for polymerization. The bulky tert-butyl group and the ortho-methoxy group are expected to disrupt polymer chain packing, leading to enhanced solubility.

General Synthetic Approach: Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is the most suitable method for synthesizing aromatic polyamides from reactive monomers like this compound and aromatic diacyl chlorides. This technique allows for the formation of high molecular weight polymers under mild conditions, typically at or below room temperature, minimizing side reactions. The reaction involves the condensation of the diamine with a diacyl chloride in a polar aprotic solvent in the presence of an acid scavenger.

A general reaction scheme is presented below:

Where Ar(R₁,R₂) is the this compound moiety and Ar' represents the aromatic group of the diacyl chloride.

Experimental Protocols

Two representative protocols are provided for the synthesis of polyamides using this compound with two common aromatic diacyl chlorides: Terephthaloyl chloride and Isophthaloyl chloride.

Protocol 1: Synthesis of Polyamide from this compound and Terephthaloyl Chloride

1. Materials:

-

This compound (1.943 g, 10 mmol)

-

Terephthaloyl chloride (2.030 g, 10 mmol)

-

N,N-Dimethylacetamide (DMAc), anhydrous (50 mL)

-

Pyridine, anhydrous (3.2 mL, 40 mmol)

-

Methanol (200 mL)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, magnetic stirrer)

2. Procedure:

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel.

-

Under a slow stream of inert gas, add this compound and 40 mL of anhydrous DMAc to the flask. Stir the mixture at room temperature until the diamine is completely dissolved.

-

Add anhydrous pyridine to the diamine solution.

-

Dissolve terephthaloyl chloride in 10 mL of anhydrous DMAc in a separate flask and transfer the solution to the dropping funnel.

-

Cool the reaction flask to 0°C using an ice bath.

-

Add the terephthaloyl chloride solution dropwise to the stirred diamine solution over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.

-

Precipitate the resulting polymer by pouring the viscous reaction mixture into 200 mL of vigorously stirred methanol.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80°C for 24 hours.

Protocol 2: Synthesis of Polyamide from this compound and Isophthaloyl Chloride

1. Materials:

-

This compound (1.943 g, 10 mmol)

-

Isophthaloyl chloride (2.030 g, 10 mmol)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous (50 mL)

-

Triethylamine (5.6 mL, 40 mmol)

-

Methanol (200 mL)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

2. Procedure:

-

Follow the same setup as in Protocol 1.

-

Under an inert atmosphere, dissolve this compound in 40 mL of anhydrous NMP in the reaction flask.

-

Add anhydrous triethylamine to the solution.

-

Dissolve isophthaloyl chloride in 10 mL of anhydrous NMP and place it in the dropping funnel.

-

Cool the reaction mixture to 0°C.

-

Add the isophthaloyl chloride solution dropwise to the stirred diamine solution over 30 minutes.

-

After the addition, allow the reaction to proceed at room temperature for 24 hours.

-

Work up the polymer as described in Protocol 1 (steps 8-11).

Data Presentation

The expected properties of the synthesized polyamides are summarized in the table below. These are predicted values based on data from polyamides derived from similarly substituted aromatic diamines. Actual experimental values should be determined for confirmation.

| Property | Polyamide from Terephthaloyl Chloride | Polyamide from Isophthaloyl Chloride |

| Appearance | Off-white to pale yellow fibrous solid | Off-white to pale yellow fibrous solid |

| Inherent Viscosity (dL/g) * | 0.8 - 1.5 | 0.7 - 1.3 |

| Solubility | Soluble in DMAc, NMP, DMSO, H₂SO₄ | Soluble in DMAc, NMP, DMSO, H₂SO₄ |

| Glass Transition Temp. (Tg, °C) | 280 - 320 | 260 - 300 |

| 10% Weight Loss Temp. (TGA, °C) | > 450 (in N₂) | > 430 (in N₂) |

* Measured in a solution of 0.5 g/dL in DMAc at 30°C.

Visualizations

Chemical Synthesis Workflow

Application Notes and Protocols: 4-tert-Butyl-2,6-diaminoanisole as a Curing Agent for Epoxy Resins

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a synthesized guide based on the general principles of epoxy chemistry and data from analogous aromatic amine curing agents. Specific quantitative values are illustrative and should be confirmed through empirical testing with 4-tert-Butyl-2,6-diaminoanisole.

Introduction

This compound is an aromatic amine that can be utilized as a curing agent for epoxy resins. Its molecular structure, featuring two primary amine groups, allows it to react with the epoxide groups of the resin to form a cross-linked thermoset polymer. The bulky tert-butyl group and the methoxy group on the aromatic ring are expected to influence the reactivity, processing characteristics, and final properties of the cured epoxy system. Aromatic amines are frequently employed in high-performance applications due to the excellent thermal and mechanical properties they impart to the cured resin.[1]

Chemical Structure:

-

Name: this compound

-

Synonyms: 4-tert-Butyl-2,6-diamino-1-methoxybenzene

-

CAS Number: 473269-70-4

-

Molecular Formula: (CH₃)₃CC₆H₂(NH₂)₂OCH₃

-

Molecular Weight: 194.27 g/mol [2]

-

Appearance: Solid[2]

-

Melting Point: 111-113 °C[2]

Curing Mechanism

The curing of an epoxy resin with this compound proceeds through the nucleophilic addition of the primary amine groups to the epoxy rings. Each primary amine has two active hydrogens that can react with two epoxy groups. The reaction is thermally activated and can be accelerated with the use of catalysts.

The proposed curing mechanism involves the following steps:

-

Primary Amine Addition: The primary amine group attacks the carbon atom of the epoxy ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.

-

Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, further extending the polymer network.

-

Cross-linking: As these reactions continue, a three-dimensional cross-linked network is formed, resulting in a rigid thermoset material.

Figure 1: General workflow of the epoxy curing process.

Predicted Properties of Cured Epoxy Resin

The properties of the final cured epoxy will depend on the specific epoxy resin used, the stoichiometric ratio of the curing agent to the resin, and the curing schedule. Based on structure-property relationships of similar aromatic amine curing agents, the following properties can be anticipated.